3-Quinolinylmalononitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-3-ylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c13-6-11(7-14)10-5-9-3-1-2-4-12(9)15-8-10/h1-5,8,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIXYIJUISURBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556456 | |
| Record name | (Quinolin-3-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117646-34-1 | |
| Record name | (Quinolin-3-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Quinolinylmalononitrile and Its Derivatives
Direct Synthesis Approaches to the Core Scaffold
Direct synthesis approaches aim to construct the quinoline (B57606) ring and introduce the malononitrile (B47326) moiety in a single or sequential one-pot process. These methods are highly valued for their operational simplicity and for minimizing waste by reducing the number of intermediate purification steps. semanticscholar.org
One-Pot Reaction Strategies
One-pot syntheses are streamlined processes where reactants are sequentially added to a single reaction vessel to form the desired product. semanticscholar.org This approach has been successfully employed for the synthesis of functionalized quinolines. For instance, a one-pot tandem reaction involving 2-aminobenzonitriles, arylboronic acids, and ketones under palladium-catalyzed conditions has been reported to produce polysubstituted quinolines in good yields. rsc.org Another efficient one-pot synthesis of 2-substituted quinolines involves the reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate in an aqueous medium, catalyzed by Montmorillonite K-10, a green and reusable catalyst. rsc.org
A notable one-pot method for preparing 2-amino-3-cyanoquinolines involves a cascade reaction of 2-aminoarylketones, aryldiazonium salts, and malononitrile. rsc.org This catalyst-free approach proceeds through the in situ formation of an N-arylnitrilium intermediate, which then undergoes intermolecular amination, Knoevenagel condensation, and subsequent aromatization to yield the final product. rsc.org
| Reactants | Catalyst/Conditions | Product | Yield |
| 2-Aminobenzonitriles, Arylboronic acids, Ketones | Palladium catalyst | Polysubstituted quinolines | Good |
| Aniline, Aldehydes, Ethyl 3,3-diethoxypropionate | Montmorillonite K-10, Aqueous medium | 2-Substituted quinolines | Good |
| 2-Aminoarylketones, Aryldiazonium salts, Malononitrile | Catalyst-free | 2-Amino-3-cyanoquinolines | Moderate to Good |
Multicomponent Reaction Development
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.orgrsc.org This strategy is particularly effective for synthesizing diverse libraries of quinoline derivatives. researchgate.net Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. organic-chemistry.orgresearchgate.net
The Gewald reaction, for example, typically involves the condensation of a ketone or aldehyde, a β-substituted acetonitrile (B52724) (like malononitrile), and elemental sulfur to produce 2-aminothiophenes. lookchem.com While not directly yielding quinolines, the 2-aminothiophene products can serve as versatile building blocks for further heterocyclization to form quinoline-annulated systems. lookchem.com The scope of the Gewald reaction has been expanded to a four-component process, further increasing its synthetic utility. x-mol.com
A significant MCR for the synthesis of quinoline derivatives involves the reaction of aromatic aldehydes, malononitrile, and various substituted anilines, often facilitated by a catalyst. nih.gov For example, ZnO nanoparticles have been used to catalyze the three-component reaction of aromatic aldehydes, substituted anilines, and malononitrile in water, leading to excellent yields of the corresponding quinoline derivatives. nih.gov The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the aniline. nih.gov
| Reactants | Catalyst/Conditions | Product Type |
| Aromatic Aldehydes, Anilines, Alkynes | Cu(I) and Au(I) sequential catalysis | 2,4-Substituted quinolines |
| 2-Aminoarylketones, Aryldiazonium salts, Malononitrile | Catalyst-free | 2-Amino-3-cyanoquinolines |
| Aromatic Aldehydes, Anilines, Malononitrile | ZnO nanoparticles, Water | Substituted quinoline derivatives |
Precursor-Based Synthetic Routes
These routes involve the synthesis of the 3-quinolinylmalononitrile scaffold starting from appropriately functionalized quinoline precursors or by constructing the quinoline ring using malononitrile as a key building block.
Utilization of Quinoline Precursors
A common and versatile approach is the Knoevenagel condensation of a quinoline-3-carbaldehyde with malononitrile. The requisite quinoline-3-carbaldehydes can be synthesized through various methods, such as the Vilsmeier-Haack reaction on azaflavanones. mdpi.com The subsequent condensation with malononitrile, typically carried out in the presence of a basic catalyst like piperidine (B6355638) or triethylamine, provides a direct route to this compound derivatives.
Another strategy involves the nucleophilic substitution of a suitable leaving group at the 3-position of the quinoline ring with the malononitrile anion. For instance, 2-chloroquinoline-3-carbaldehyde (B1585622) can serve as a versatile precursor. nih.govrsc.org The reaction of 2-mercaptoquinoline-3-carbaldehyde, derived from the chloro-analogue, with malononitrile under various conditions can lead to the formation of fused heterocyclic systems containing the quinoline moiety. nih.gov
The Friedländer annulation is a classical and efficient method for synthesizing quinolines, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. nih.govwikipedia.org By choosing a β-keto nitrile or a related malononitrile derivative as the methylene (B1212753) component, this reaction can be adapted to directly install the dicyanomethyl group at the 3-position of the quinoline ring. The reaction can be promoted by various catalysts, including ionic liquids, which can also act as the reaction medium. nih.gov
| Precursor | Reagent | Reaction Type |
| Quinoline-3-carbaldehyde | Malononitrile | Knoevenagel Condensation |
| 2-Chloroquinoline-3-carbaldehyde | Malononitrile anion | Nucleophilic Substitution |
| 2-Aminobenzaldehyde/ketone | β-keto nitrile | Friedländer Annulation |
Malononitrile as a Key Building Block
Malononitrile is a highly versatile C-3 synthon in the construction of a wide array of heterocyclic systems, including quinolines. Its activated methylene group and the two nitrile functionalities readily participate in condensation and cyclization reactions.
In the context of the Friedländer synthesis, malononitrile itself or its derivatives can react with 2-aminoaryl aldehydes or ketones to afford 2-aminoquinoline-3-carbonitriles. nih.govwikipedia.org A variation of this approach involves a three-component reaction between an o-aminoarylketone, an aldehyde, and malononitrile, often under catalytic conditions, to construct the polysubstituted quinoline ring in a single step.
The Gewald reaction provides another example where malononitrile is a crucial starting material. lookchem.com The reaction of an aldehyde or ketone, malononitrile, and elemental sulfur yields a 2-aminothiophene-3-carbonitrile. These intermediates are valuable for the synthesis of thieno[2,3-b]quinolines, which are structurally related to this compound.
Catalytic Methodologies in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering advantages such as improved reaction rates, higher yields, greater selectivity, and milder reaction conditions. A wide range of catalysts, from simple bases to complex organometallic and nanocatalysts, have been explored.
In one-pot and multicomponent reactions leading to quinoline scaffolds, various catalysts have been shown to be effective. For instance, iron(III) catalysts have been used in the synthesis of quinolines from aryl amines and aryl aldehydes. rsc.org Copper(I) and gold(I) have been employed in a sequential catalytic system for the A³ coupling reaction to construct 4-hydroxyalkyl quinoline derivatives. rsc.org Zinc triflate has been shown to mediate the three-component synthesis of 2,4-substituted quinolines. rsc.org
Nanocatalysts are emerging as a highly efficient and recyclable option for quinoline synthesis. nih.gov For example, Fe₃O₄ nanoparticles have been utilized as a solid acid magnetic nanocatalyst for the production of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives from α-naphthylamine, aromatic aldehydes, and malononitrile. nih.gov Similarly, ZnO nanoparticles have been demonstrated to be effective catalysts for the multicomponent synthesis of quinoline derivatives in water. nih.gov
The Friedländer annulation, a key reaction for quinoline synthesis, can be catalyzed by a variety of agents, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., neodymium(III) nitrate), and organocatalysts. wikipedia.orgorganic-chemistry.org Recently, calcium triflate has been reported as a sustainable catalyst for the regioselective Friedländer synthesis of 2-methyl-3-acyl quinolines. rsc.org Ionic liquids, such as 1-butylimidazolium tetrafluoroborate, have also been used as promoters and recyclable media for this reaction. nih.gov
| Reaction Type | Catalyst | Key Advantages |
| Multicomponent Synthesis of Quinolines | Fe₃O₄ or ZnO Nanoparticles | High efficiency, recyclability, green solvent (water) |
| Friedländer Annulation | Calcium Triflate, Ionic Liquids | Sustainability, regioselectivity, catalyst recycling |
| A³ Coupling for Quinolines | Cu(I) and Au(I) | Access to diverse substituted quinolines |
| General Quinoline Synthesis | Iron(III), Zinc Triflate | Use of readily available and inexpensive catalysts |
Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Couplings)
Transition metal catalysis, particularly using palladium, has become an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering high efficiency and functional group tolerance. nih.gov The synthesis of quinoline derivatives has greatly benefited from these advancements. nih.gov
Palladium-catalyzed reactions are pivotal in modern organic synthesis for their ability to facilitate the formation of complex molecular structures. mdpi.com For instance, a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines has been developed to produce quinolines. nih.gov This process involves a sequential denitrogenative addition followed by an intramolecular cyclization. nih.gov Initial optimization studies found that using PdCl₂ as the catalyst in toluene (B28343) provided a significant yield of the desired 2-phenylquinoline. nih.gov
Another notable palladium-catalyzed approach involves the reductive annulation of catechols and nitroarylamines, which grants direct access to novel quinoxaline (B1680401) derivatives, a related class of nitrogen-containing heterocycles. rsc.org This method is valued for its operational simplicity and the use of a readily available catalyst system. rsc.org Furthermore, palladium catalysis has been employed in the synthesis of bis-heterocyclic spirocycles through a Mizoroki−Heck-type reaction, which generates a neopentylpalladium species that can undergo intramolecular C−H activation. santaisci.com
While direct palladium-catalyzed synthesis of this compound is a specific area of ongoing research, the established versatility of palladium catalysts in forming related quinoline and functionalized nitrile structures provides a strong foundation for future developments. The principles of C-H activation and cross-coupling reactions are central to these methodologies. rsc.orgnih.gov For example, palladium-catalyzed C(sp³)–H arylation has been used in the one-pot synthesis of 4-aryl-2-quinolinones from propionamide. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Quinoline Synthesis
| Starting Materials | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| o-Aminocinnamonitrile, Phenylhydrazine | PdCl₂, 2,2′-bipyridine | 2-Phenylquinoline | 56% | nih.gov |
| 2-Iodoaniline derivative, Phenol derivative | Pd(PPh₃)₄, Cs₂CO₃ | Spiro[benzofuran-3,3′-chromane] | 80% | santaisci.com |
| Catechol, Nitroarylamine | Palladium catalyst | Quinoxaline derivative | Not specified | rsc.org |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, alongside metal and biocatalysis, offering a green and often complementary approach to the synthesis of complex molecules. nih.gov This field avoids the use of potentially toxic and expensive heavy metals, relying instead on small, chiral organic molecules to catalyze chemical transformations. nih.govnih.gov
For the synthesis of quinoline derivatives, organocatalysis presents several innovative strategies. One such approach involves the atroposelective heterocycloaddition of iminium-activated alkynals with aminoarylaldehydes, catalyzed by a pyrrolidine (B122466) derivative, to form axially chiral 2-arylquinoline derivatives with high yields and enantioselectivities. beilstein-journals.org
The synthesis of highly substituted chiral 2-oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] derivatives, which share structural similarities with functionalized quinolines, has been achieved through the reaction of enamines with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst. mdpi.com This reaction highlights the potential for organocatalysis to construct complex spirocyclic systems. mdpi.com
Furthermore, multicomponent reactions catalyzed by organocatalysts offer an efficient route to quinazolinones, another related heterocyclic system. For example, taurine (B1682933) has been used to catalyze the three-component reaction of isatoic anhydride, isoniazid, and various aldehydes in water, a green solvent, to produce quinazolinone derivatives in high yields. frontiersin.org
While direct organocatalytic methods for the synthesis of this compound are still developing, the principles demonstrated in the synthesis of related structures are highly applicable. The use of chiral Brønsted acids and bases, as well as aminocatalysis, provides a robust toolkit for the future development of enantioselective routes to this important compound. beilstein-journals.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. matanginicollege.ac.in The synthesis of quinoline derivatives is an area where these principles have been successfully applied. frontiersin.org
Solvent Selection for Sustainable Synthesis (e.g., Deep Eutectic Solvents)
One of the cornerstones of green chemistry is the use of environmentally benign solvents. matanginicollege.ac.in Deep eutectic solvents (DESs) have gained significant attention as sustainable alternatives to traditional volatile organic compounds (VOCs). mdpi.com DESs are typically formed from a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor, and they possess desirable properties such as low vapor pressure, non-flammability, and biodegradability. mdpi.comresearchgate.net
The application of DESs in the synthesis of quinoline derivatives has been demonstrated in several studies. For instance, a choline chloride/tin(II) chloride deep eutectic solvent has been used as a green catalyst and reaction medium for the one-pot, three-component synthesis of quinoline derivatives from anilines, aryl aldehydes, and enolizable aldehydes. researchgate.net This method provides moderate to good yields at a relatively low temperature of 60°C. researchgate.net
In another example, a deep eutectic solvent composed of choline chloride and zinc chloride was used for the synthesis of 2,4-disubstituted quinolines via the cyclization coupling of 2-aminoacetophenone (B1585202) and an aromatic alkyne. sioc-journal.cn This catalyst-free method offers mild reaction conditions and high yields. sioc-journal.cn The synthesis of hydrazone derivatives of quinoline-2-carbaldehyde has also been successfully carried out in various choline chloride-based DESs, which proved to be excellent alternatives to conventional organic solvents. mdpi.com Furthermore, DESs have been employed in the improved Skraup reaction for the synthesis of 1,10-phenanthroline, a related heterocyclic compound. researchgate.net
Table 2: Application of Deep Eutectic Solvents in Quinoline Synthesis
| DES Composition | Reactants | Product | Yield | Reference |
|---|---|---|---|---|
| Choline chloride/tin(II) chloride | Aniline derivatives, Aromatic aldehydes, Enolizable aldehydes | 2-Aryl-3-alkylquinolines | 54-96% | researchgate.net |
| Choline chloride/zinc chloride | 2-Aminoacetophenone, Aromatic alkyne | 2,4-Disubstituted quinolines | up to 98% | sioc-journal.cn |
| Choline chloride/malonic acid | Quinoline-2-carbaldehyde, Hydrazine (B178648) | Quinoline hydrazone | High | mdpi.com |
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a significant green chemistry technique that can dramatically reduce reaction times, increase yields, and improve energy efficiency compared to conventional heating methods. benthamdirect.comnih.gov This technology has been widely applied to the synthesis of a variety of heterocyclic compounds, including quinolines. lew.rorsc.org
The synthesis of quinoline-4-carboxylic acids from the reaction of isatins with ketones has been achieved rapidly and efficiently under microwave irradiation. tandfonline.com Similarly, 2-hydroxyquinoline-4-carboxylic acid was obtained by irradiating a mixture of isatin (B1672199) and malonic acid. tandfonline.com These methods highlight the significant reduction in reaction time afforded by microwave heating.
In another application, the synthesis of pyrano[3,2-c]quinoline-3-carboxylates was performed using a microwave-assisted method, demonstrating the utility of this technique for creating complex, fused-ring systems. rsc.org Comparisons between microwave-assisted synthesis and conventional heating for the preparation of quinoline derivatives consistently show a substantial decrease in reaction time, and in some cases, improved yields. nih.gov The efficiency of microwave-assisted synthesis is also evident in the one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives, where reaction times were reduced from days to minutes. lew.ro
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of a Quinoline Derivative
| Synthetic Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 12 days | <2% | lew.ro |
| Microwave Irradiation | 120 minutes | Not specified, but significantly higher | lew.ro |
Chemical Reactivity and Transformational Studies of 3 Quinolinylmalononitrile
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of 3-Quinolinylmalononitrile in substitution reactions is dictated by the interplay between the electron-rich quinoline (B57606) nucleus and the strongly electron-withdrawing malononitrile (B47326) substituent.
An electrophile is a species that seeks electrons to form a chemical bond. byjus.com Consequently, an electrophilic substitution reaction involves the replacement of one electrophile with another within an organic compound. byjus.com The quinoline ring system is generally susceptible to electrophilic attack. However, the malononitrile group at the C-3 position is a deactivating group due to its electron-withdrawing nature. This deactivation reduces the electron density of the pyridine (B92270) ring and the adjacent benzene (B151609) ring, making electrophilic substitution more challenging compared to unsubstituted quinoline. When such reactions do occur, the substitution is directed away from the deactivated pyridine ring and towards the benzenoid ring, primarily at the C-5 and C-8 positions.
Conversely, nucleophilic substitution reactions involve an electron-rich species (a nucleophile) replacing a leaving group. matanginicollege.ac.inmhmedical.com In the context of this compound, two main types of nucleophilic reactions can be considered. Firstly, if the quinoline ring bears a suitable leaving group (e.g., a halogen at positions 2, 4, or 7), it can undergo nucleophilic aromatic substitution. mdpi.com For instance, the chlorine atom at the 7-position of the quinoline ring is susceptible to nucleophilic aromatic substitution. mdpi.com Secondly, the malononitrile moiety itself possesses a highly acidic methylene (B1212753) proton. Deprotonation by a base generates a stabilized carbanion which is a potent nucleophile. This nucleophilic center can readily participate in alkylation and acylation reactions, providing a pathway to introduce a wide variety of substituents at the carbon atom bridging the quinoline ring and the two nitrile groups.
Cycloaddition Reactions and Annulation Strategiesmdpi.comrsc.org
Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with the formation of new sigma bonds from the pi electrons of the reactants. kharagpurcollege.ac.in Annulation refers to a ring-forming reaction. The unique structure of this compound, possessing both the quinoline framework and the reactive malononitrile unit, makes it a valuable precursor in cycloaddition and annulation strategies for synthesizing fused polycyclic heterocyclic systems. These reactions are pivotal in medicinal chemistry for creating novel molecular scaffolds. nih.govnih.gov
The activated methylene group and the dual nitrile functionalities of the malononitrile portion are key to its utility in building new rings. For example, in the presence of a base, this compound can react with various bifunctional reagents to yield condensed quinoline systems. A prominent strategy involves the [3+2] cycloannulation approach. mit.edursc.org
One of the most versatile applications is in the synthesis of pyrazolo[1,5-a]quinolines. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) would likely proceed through the formation of an intermediate which then cyclizes to afford the fused pyrazole (B372694) ring. Multicomponent reactions involving arylhydrazonopyrazole derivatives are also employed to synthesize hexahydropyrazolo[1,5-a]quinoline structures. nih.gov Similarly, reactions with hydroxylamine (B1172632) could lead to the formation of isoxazolo[5,4-b]quinolines.
Furthermore, this compound is an excellent substrate for constructing fused pyrimidine (B1678525) rings, leading to pyrimido[4,5-b]quinoline derivatives, which are of significant pharmacological interest. researchgate.netsharif.edu These syntheses can be achieved through multicomponent reactions, for example, by reacting this compound with an aldehyde and urea (B33335) or thiourea (B124793) under various catalytic conditions. Microwave-assisted one-pot syntheses have also been reported as an efficient method for preparing such fused systems. rsc.org
Below is a table summarizing potential annulation reactions starting from this compound:
| Reagent(s) | Resulting Fused System | Reaction Type |
| Hydrazine Hydrate | Pyrazolo[1,5-a]quinoline | Annulation |
| Hydroxylamine | Isoxazolo[5,4-b]quinoline | Annulation |
| Urea/Thiourea + Aldehyde | Pyrimido[4,5-b]quinoline | Multicomponent Annulation |
| Guanidine | 2-Aminopyrimido[4,5-b]quinoline | Annulation |
| 1,3-Dicarbonyl compounds | Pyridino[2,3-b]quinoline | Annulation |
Derivatization via Functional Group Interconversions
The chemical character of this compound can be extensively modified through transformations of its constituent functional groups—the nitrile moieties and the quinoline ring itself.
Nitrile Group Transformations
The two nitrile groups of the malononitrile unit are susceptible to a variety of chemical transformations, providing access to a wide range of derivatives. These transformations allow for the fine-tuning of the molecule's electronic and steric properties.
Hydrolysis: Under acidic or basic conditions, the nitrile groups can be partially hydrolyzed to carboxamides or fully hydrolyzed to a dicarboxylic acid (3-quinolinylmalonic acid).
Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Ni) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile groups to primary amines, yielding 2-(3-quinolinyl)propane-1,3-diamine.
Addition of Nucleophiles: The electrophilic carbon atom of the nitrile group can be attacked by various nucleophiles. A notable example is the reaction of related quinoline-carbonitriles with sodium sulphide, where the sulphide anion attacks the nitrile carbon, initiating a cyclization cascade to form sulphur-containing heterocycles. researchgate.net This type of reactivity highlights the potential for the nitrile groups to act as electrophilic centers for intramolecular or intermolecular ring-forming reactions.
Cycloaddition: The nitrile groups can act as dipolarophiles in [3+2] cycloaddition reactions. For instance, reaction with azides (e.g., sodium azide) can lead to the formation of bis-tetrazolyl derivatives. ijrpc.com
A summary of potential nitrile group transformations is provided in the table below:
| Reagent/Condition | Resulting Functional Group |
| H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| H₂SO₄, H₂O | Amide (-CONH₂) |
| H₂, Raney Ni or LiAlH₄ | Amine (-CH₂NH₂) |
| NaN₃ | Tetrazole |
| R-MgBr then H₃O⁺ | Ketone (-C(=O)R) |
Quinoline Ring Modificationsresearchgate.net
The quinoline ring itself offers sites for chemical modification, allowing for the synthesis of a diverse library of analogues. nih.gov
N-Alkylation/N-Oxidation: The nitrogen atom of the quinoline ring is basic and can be readily alkylated with alkyl halides to form quaternary quinolinium salts. mdpi.com This modification introduces a positive charge, significantly altering the molecule's properties. Reaction with peroxy acids can also lead to the corresponding N-oxide.
Substitution on the Benzenoid Ring: As discussed previously, electrophilic substitution (e.g., nitration, halogenation, sulfonation) can be directed to the 5- and 8-positions of the quinoline ring, albeit requiring forcing conditions due to the deactivating effect of the C-3 substituent. byjus.com
Radical Substitution: Radical reactions, for instance, radical iodination using N-iodosuccinimide, can introduce substituents at specific positions of the quinoline ring, such as C-3, although this might be less selective in the presence of the reactive malononitrile group. mdpi.com
Mechanistic Investigations of this compound Reactions
Understanding the reaction mechanisms is crucial for controlling reaction outcomes and designing new synthetic pathways. nih.gov Mechanistic studies often involve a combination of experimental observations and computational analysis to elucidate the step-by-step process of bond formation and cleavage. nih.govrsc.org
Reaction Pathway Elucidationbyjus.comnih.gov
The elucidation of reaction pathways for transformations involving this compound often focuses on the initial steps that dictate the final product structure.
In the case of base-catalyzed annulation reactions, the mechanism invariably begins with the deprotonation of the acidic C-H bond of the malononitrile group. The resulting carbanion acts as the key nucleophile. For example, in the formation of pyrimido[4,5-b]quinolines via a multicomponent reaction, the pathway likely involves an initial Knoevenagel condensation between the aldehyde and this compound, followed by a Michael addition of urea/thiourea, and subsequent intramolecular cyclization and dehydration/aromatization.
For reactions involving nucleophilic attack on the nitrile groups, mechanistic studies on similar substrates have shown that soft nucleophiles may preferentially attack the carbon of the nitrile group rather than other potential electrophilic sites. researchgate.net For instance, in a palladium-catalyzed reaction of 2-chloroqunoline-3-carbonitriles with sodium sulphide, the proposed mechanism involves the attack of the soft sulphide nucleophile on the nitrile carbon, leading to an unusual cyclization mode. researchgate.net
Mechanistic studies also confirm pathways for electrophilic cyclizations. For instance, investigations into the formation of azido-pyranoquinolines confirmed that the reaction proceeds through the nucleophilic attack of an azide (B81097) on a pyrylium (B1242799) intermediate, rather than a [3+2] cycloaddition of the azide onto an alkyne. researchgate.net Such detailed pathway elucidations are critical for predicting regioselectivity and developing efficient and selective synthetic methods for complex heterocyclic systems derived from this compound. nih.gov
Transition State Analysis
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between 3-quinolinecarboxaldehyde (B83401) and malononitrile. sigmaaldrich.comresearchgate.net The mechanism of this reaction, and consequently its transition state, is of significant interest for understanding and controlling the reaction outcome.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step to yield the final product. sigmaaldrich.com The reaction is generally base-catalyzed, with the base serving to deprotonate the malononitrile, forming a carbanion. This carbanion then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 3-quinolinecarboxaldehyde.
The transition state of the initial addition step involves the formation of a new carbon-carbon bond between the malononitrile carbanion and the carbonyl carbon of the aldehyde. The geometry and energy of this transition state are influenced by several factors, including the nature of the catalyst, the solvent, and the electronic properties of the reactants. For instance, polar solvents can stabilize the ionic transition state, thereby increasing the reaction rate. rsc.org
While specific computational studies on the transition state of this compound synthesis are not extensively documented in the public domain, analogous reactions have been studied. For example, DFT (Density Functional Theory) calculations on similar Knoevenagel condensations have been used to elucidate the reaction mechanism and the structure of the transition states. rsc.org These studies can provide valuable insights into the likely transition state structures for the synthesis of this compound.
Reaction Optimization and Process Development
The efficient synthesis of this compound is crucial for its application in further chemical synthesis and materials science. Reaction optimization and process development focus on maximizing the yield and purity of the product while minimizing costs and environmental impact. tarosdiscovery.comsci-hub.se
The Knoevenagel condensation for the synthesis of this compound can be optimized by carefully selecting the catalyst, solvent, and reaction conditions. A variety of catalysts have been employed for Knoevenagel condensations, including bases like piperidine (B6355638), and more environmentally friendly options such as ionic liquids or solid-supported catalysts. researchgate.netinterchim.fr
The choice of solvent also plays a critical role. While polar solvents can enhance the reaction rate, solvent-free conditions, or the use of greener solvents like water or ethanol (B145695), are increasingly being explored to develop more sustainable processes. vipragen.comresearchgate.net Mechanochemical methods, using ball milling in the absence of a solvent, have also been shown to be effective for Knoevenagel condensations and could be a viable strategy for the synthesis of this compound. interchim.fr
A study on the photocatalytic Knoevenagel condensation using a Cadmium-based metal-organic framework (MOF) as a catalyst demonstrated the reaction of 2-quinolinecarboxaldehyde (B31650) (an isomer of the precursor to this compound) with malononitrile. rsc.org This reaction, conducted in ethanol under blue LED irradiation, yielded the corresponding product in moderate yields, suggesting that photocatalysis could be a potential avenue for the synthesis of this compound. rsc.org
The development of a robust and scalable process for the synthesis of this compound would involve a systematic study of various reaction parameters using techniques like Design of Experiments (DoE). sci-hub.seresearchgate.net This approach allows for the efficient identification of optimal conditions by simultaneously varying multiple factors such as temperature, catalyst loading, and reactant concentrations. researchgate.net
Once the optimal laboratory-scale conditions are established, the process needs to be scaled up for larger-scale production. tarosdiscovery.comsigmaaldrich.com This involves addressing challenges related to heat transfer, mass transfer, and mixing that become more significant at a larger scale. tarosdiscovery.comsigmaaldrich.com The development of a scalable process would also include the implementation of efficient purification methods to ensure the final product meets the required quality standards.
Table of Reaction Parameters for Knoevenagel Condensation
| Parameter | Variation | Effect on Reaction |
| Catalyst | Basic (e.g., piperidine), Ionic Liquids, Solid-supported catalysts, Photocatalysts | Influences reaction rate and mechanism. Greener catalysts are being explored for sustainability. |
| Solvent | Polar (e.g., ethanol, DMF), Non-polar, Solvent-free | Affects solubility of reactants and stabilization of transition states. Solvent-free conditions offer environmental benefits. |
| Temperature | Room temperature to reflux | Higher temperatures generally increase reaction rates but can also lead to side reactions. |
| Reactant Ratio | Stoichiometric or excess of one reactant | Can be optimized to maximize the conversion of the limiting reagent. |
Spectroscopic Characterization and Structural Elucidation of 3 Quinolinylmalononitrile
Vibrational Spectroscopy Analysis
Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. impactfactor.org By analyzing the absorption or scattering of infrared radiation, specific functional groups and bonding arrangements can be identified, offering a molecular fingerprint. upi.edupressbooks.pub
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net The resulting spectrum provides crucial information about the functional groups present. For 3-Quinolinylmalononitrile, key vibrational modes are expected for the nitrile, alkene, and quinoline (B57606) moieties.
The most characteristic absorption would be the C≡N stretching vibration of the malononitrile (B47326) group, which typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. dergipark.org.tr The C=C stretching of the vinyl linker and the aromatic C=C and C=N bonds of the quinoline ring are expected to produce several bands in the 1650-1400 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹). upi.edu
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3050 | Medium-Weak | Aromatic C-H Stretching (Quinoline) |
| ~2230 | Strong, Sharp | C≡N Stretching (Nitrile) |
| ~1620 | Medium | C=C Stretching (Vinyl + Quinoline Ring) |
| ~1590, 1500, 1430 | Medium-Strong | Aromatic C=C and C=N Stretching (Quinoline Ring) |
| ~850-750 | Strong | C-H Out-of-Plane Bending (Quinoline Ring) |
Data are predicted based on characteristic functional group frequencies and data from structurally similar compounds. dergipark.org.tr
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. impactfactor.org A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. edinst.com For this compound, the symmetrical stretching vibration of the C≡N groups is expected to produce a strong and characteristic Raman signal. spectroscopyonline.com The symmetric "breathing" modes of the quinoline ring are also typically strong in the Raman spectrum. Due to the principle of mutual exclusion in molecules with a center of symmetry, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. edinst.com While specific experimental Raman data for this compound are not widely published, the technique remains a valuable tool for structural analysis, particularly for confirming the presence of the nitrile groups and the aromatic system. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. ekb.eg
Proton (¹H) NMR Studies
¹H NMR spectroscopy provides information about the different types of protons in a molecule. The spectrum of this compound is expected to show distinct signals for the protons on the quinoline ring and the single proton on the vinyl bridge. The protons of the quinoline ring typically resonate in the downfield region of 7.5-9.0 ppm due to the deshielding effect of the aromatic ring current. magritek.comlibretexts.org The vinyl proton, being adjacent to the electron-withdrawing quinoline and dinitrile groups, is also expected to be significantly deshielded and appear as a singlet further downfield. dergipark.org.tr
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2' | ~8.9 | d |
| H4' | ~8.7 | s |
| H5' | ~8.2 | d |
| H8' | ~8.0 | d |
| H6' | ~7.8 | t |
| H7' | ~7.6 | t |
| =CH | ~9.0 | s |
Predicted values are based on analysis of quinoline derivatives and related structures in DMSO-d6. dergipark.org.trlibretexts.org Numbering is based on the quinoline ring.
Carbon-13 (¹³C) NMR Studies
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. The spectrum of this compound would show signals for the nine carbons of the quinoline ring, the two carbons of the vinyl group, the methine carbon attached to the nitrile groups, and the two nitrile carbons. The carbons of the quinoline ring typically appear in the 120-150 ppm range. dergipark.org.tr The nitrile carbons (C≡N) are characteristically found around 114-116 ppm. The olefinic carbons and the central methine carbon would have distinct shifts influenced by the surrounding electron-withdrawing groups. researchgate.net
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (in acids/esters)* | 170 - 185 |
| Aromatic Carbons | 125 - 150 |
| C=C (Alkene) | 115 - 140 |
| C≡N (Nitrile) | ~115 |
| Methine C(CN)₂ | ~85 |
Reference range provided for comparison. researchgate.net Specific predicted values for this compound are based on data from analogous structures. dergipark.org.tr
Two-Dimensional NMR Techniques
To definitively assign each proton and carbon signal, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons, allowing for the mapping of adjacent protons within the quinoline ring's spin systems. This helps to trace the connectivity of the protons around the aromatic core.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the unambiguous assignment of each carbon atom that bears a proton (e.g., C2'-H2', C4'-H4', etc.).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and for confirming the linkage between the quinoline ring and the malononitrile moiety through the vinyl bridge. For instance, a correlation between the vinyl proton (=CH) and the quinoline carbons (C3' and C4') would firmly establish the connection point.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. jetir.org This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. chemguide.co.uk The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. savemyexams.com
For this compound, the primary chromophore is the quinoline ring system. This extended, conjugated aromatic system is expected to exhibit strong absorption in the UV region. The electronic transitions are typically π → π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. Increased conjugation generally shifts the absorption maximum (λ_max) to longer wavelengths. dergipark.org.tr
The presence of the dicyano-substituted vinyl group (-C(CN)₂) attached to the quinoline ring extends the conjugation, which would likely cause a bathochromic (red) shift compared to unsubstituted quinoline. The specific absorption maxima (λ_max) and molar absorptivity (ε) values would be determined by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and analyzing it with a dual-beam spectrophotometer. mcmaster.ca Studies on similar D-π-A (Donor-π-Acceptor) dyes containing a quinoline π-bridge and a malononitrile acceptor have shown complex spectra with high molar extinction coefficients. ekb.eg The exact position and intensity of the absorption bands are also sensitive to the solvent polarity and pH of the medium. scielo.org.co
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. dergipark.org.tr For a given compound, the mass spectrum shows the result of its ionization and subsequent fragmentation. The peak with the highest m/z value typically corresponds to the molecular ion (M⁺), which is the intact molecule with one electron removed. mcmaster.ca The molecular weight of this compound (C₁₂H₇N₃) is approximately 193.21 g/mol , so its molecular ion peak would be expected at m/z 193.
The fragmentation pattern provides valuable structural information. mcmaster.ca The fragmentation of this compound would be influenced by the stability of the quinoline ring and the nature of the malononitrile substituent. Studies on the mass spectra of various quinoline derivatives show that a characteristic fragmentation pathway is the loss of hydrogen cyanide (HCN, 27 mass units) from the heterocyclic ring. helsinki.fi Another common fragmentation for substituted quinolines involves the cleavage of bonds adjacent to the ring.
The likely fragmentation pathways for this compound are detailed in the table below.
Table 1: Postulated Mass Spectrometry Fragmentation for this compound This table is based on general fragmentation principles and data from related quinoline structures. helsinki.fi
| m/z Value | Postulated Fragment Ion | Formula of Lost Neutral Fragment |
|---|---|---|
| 193 | [C₁₂H₇N₃]⁺ | (Molecular Ion) |
| 166 | [C₁₁H₆N₂]⁺ | HCN |
| 140 | [C₁₀H₆N]⁺ | C₂N₂ (from side chain) or HCN (from ring after rearrangement) |
| 128 | [C₉H₆N]⁺ | CHN₂ (from side chain) |
| 115 | [C₉H₅]⁺ | N₂ (from ring) or HCN (from quinolinyl cation) |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. uoz.edu.ly
Single-crystal X-ray diffraction (SCXRD) is a non-destructive technique that provides the absolute structure of a compound. To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. ekb.eg The resulting diffraction pattern of spots is collected and analyzed to solve the crystal structure. researchgate.net
While a crystal structure for this compound itself is not found in the surveyed literature, an analysis would yield precise data on its molecular geometry. For illustrative purposes, the type of crystallographic data obtained from an SCXRD experiment on a related heterocyclic malononitrile derivative is presented below.
Table 2: Example Crystallographic Data for a Heterocyclic Malononitrile Derivative Data for 2-((2-chloropyridin-3-ylamino)methylene)malononitrile, provided as an example of typical SCXRD output.
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₅ClN₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1178(4) |
| b (Å) | 7.2367(4) |
| c (Å) | 15.2585(8) |
| β (°) | 101.506(2) |
| Volume (ų) | 878.36(8) |
| Z (molecules/unit cell) | 4 |
This analysis would confirm the planarity of the quinoline ring and provide detailed information about the bond lengths and angles of the malononitrile group and its orientation relative to the ring.
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information on its crystalline phases. Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on a fine powder. The technique is primarily used for phase identification, determination of sample purity, and analysis of crystalline versus amorphous content.
A PXRD pattern for a pure, crystalline sample of this compound would consist of a series of diffraction peaks at specific angles (2θ). This pattern serves as a unique "fingerprint" for that particular crystalline form of the compound. By comparing the experimental pattern to a database or a calculated pattern, one can confirm the identity and phase purity of the bulk sample.
Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. Currently, there are no specific studies in the searched literature that report the existence of polymorphs for this compound. Investigating polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, pressures) and analyzing the resulting solids by PXRD and other thermal methods to identify different crystal packing arrangements.
Co-crystallization is a technique where a target molecule and a second compound (a "co-former") are crystallized together in a specific stoichiometric ratio to form a new crystalline solid. This can be used to improve properties like solubility or stability, or to aid in the crystallization of molecules that are difficult to crystallize on their own. There are no published reports detailing the co-crystallization of this compound. Such studies would involve screening various co-formers with complementary functional groups capable of forming non-covalent interactions, like hydrogen bonds, with the quinoline nitrogen or cyano groups.
Computational and Theoretical Investigations of 3 Quinolinylmalononitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and properties at the electronic level. researchgate.net These methods solve the Schrödinger equation for a given molecule, providing a wealth of information that complements experimental findings. aps.org
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that determines the properties of a multi-electron system based on its electron density. scielo.org.mxlibretexts.org For a molecule like 3-Quinolinylmalononitrile, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, yielding key data such as bond lengths, bond angles, and dihedral angles. Various functionals, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be used to find the minimum energy structure. scielo.org.mx
Once the optimized geometry is obtained, DFT is used to calculate the electronic structure. This includes determining the total energy, dipole moment, and the distribution of electrons within the molecule, which are crucial for understanding its stability and polarity.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
To investigate how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. mpg.denih.govq-chem.com TD-DFT is an extension of DFT used to calculate the energies of electronic excited states. rsc.org This information is vital for predicting the molecule's ultraviolet-visible (UV-Vis) absorption spectrum.
The calculations would yield the vertical excitation energies, which correspond to the wavelengths of light the molecule absorbs, and the oscillator strengths, which indicate the intensity of these absorptions. benasque.org This theoretical spectrum could then be compared with experimental data to validate the computational model and understand the nature of the electronic transitions (e.g., π→π* or n→π* transitions).
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Analyzing the molecular orbitals, particularly the frontier orbitals, is key to understanding a molecule's chemical reactivity and electronic properties. masterorganicchemistry.com
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. nist.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net
For this compound, a computational analysis would visualize the spatial distribution of the HOMO and LUMO across the molecular framework. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. d-nb.info A smaller gap generally suggests higher reactivity.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to predict the outcome of chemical reactions. physicsscotland.co.uk It posits that reactivity can be understood by considering the interaction between the HOMO of one reactant and the LUMO of another. masterorganicchemistry.com By analyzing the energies and symmetries of the frontier orbitals of this compound, one could predict its behavior in various reactions, such as cycloadditions or nucleophilic/electrophilic substitutions. This analysis helps in understanding reaction mechanisms and selectivity.
Charge Distribution and Electrostatic Potential Mapping
The distribution of charge within a molecule governs its electrostatic interactions and is a key determinant of its physical and chemical properties.
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. scielo.org.mx It is plotted on the surface of the molecule's electron density. Different colors are used to represent different values of the electrostatic potential. rsc.org Typically, red indicates regions of negative potential (electron-rich areas, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. doubtnut.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that transforms a molecular wavefunction into a set of localized orbitals corresponding to the familiar Lewis structure elements, such as bonds, lone pairs, and core orbitals. nih.govuni-muenchen.de This analysis provides insights into the charge distribution and the nature of bonding within a molecule. uni-muenchen.de The NBO method calculates donor-acceptor interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy, which indicates the extent of electron delocalization from the idealized Lewis structure. scirp.orggithub.io For a molecule like this compound, an NBO analysis would detail the hybridization of atomic orbitals, the composition of the C-C, C-N, and C-H bonds, and the occupancy of bonding, non-bonding (lone pair), and anti-bonding orbitals. uni-muenchen.dewisc.edu This would reveal the polarity of bonds and the delocalization of electron density, particularly involving the quinoline (B57606) ring and the dinitrile group.
Specific NBO data, such as stabilization energies from donor-acceptor interactions or the precise hybrid composition of orbitals for this compound, were not found in the search results.
Mulliken Population Analysis
Mulliken population analysis is a method for assigning partial atomic charges to atoms in a molecule based on the partitioning of the electron density derived from quantum mechanical calculations. tau.ac.illibretexts.org It divides the overlap populations equally between the two participating atoms. uni-muenchen.de This analysis helps in understanding the charge distribution across the molecule, which is crucial for predicting its reactivity and intermolecular interactions. tau.ac.il For this compound, a Mulliken analysis would provide numerical values for the net charge on each atom, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). However, it is known that Mulliken charges can be highly dependent on the choice of basis set and may sometimes yield unphysical results. uni-muenchen.degoogle.com
A data table of Mulliken atomic charges for the individual atoms of this compound could not be compiled as no specific studies were found.
Molecular Electrostatic Potential (MEP) Mapping
Specific MEP maps or values for the electrostatic potential minima and maxima for this compound were not available in the search results.
Spectroscopic Property Prediction and Validation
Computational Vibrational Spectroscopy
Computational vibrational spectroscopy uses theoretical models, often based on Density Functional Theory (DFT), to predict the infrared (IR) and Raman spectra of a molecule. libretexts.orguow.edu.au The calculation determines the frequencies of the normal modes of vibration. mdpi.com By comparing the computed spectrum with experimental data, researchers can assign specific spectral peaks to the corresponding vibrational motions of the molecule, such as stretching, bending, and torsional modes. uc.pt This helps in confirming the molecular structure. uow.edu.au For this compound, a computational study would predict the characteristic vibrational frequencies for the quinoline ring modes, C≡N stretching of the nitrile groups, and C-H vibrations.
No published computational or experimental vibrational spectra (IR or Raman) with assignments for this compound were identified.
Computational NMR Chemical Shift Prediction
Specific predicted ¹H and ¹³C NMR chemical shift data for this compound were not found in the performed searches.
Reaction Mechanism Modeling through Computational Chemistry
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the modeling of transition states, intermediates, and reaction energy profiles. nih.govpku.edu.cn By calculating the energies of reactants, products, and transition states, chemists can determine activation barriers and reaction enthalpies, providing insight into the feasibility and pathways of a chemical transformation. researchgate.netmdpi.com For this compound, computational modeling could be used to explore its synthesis pathways, such as the Knoevenagel condensation, or its subsequent reactivity. For example, studies on related systems have modeled cycloaddition reactions and catalytic processes involving quinoline derivatives. researchgate.netresearchgate.net
No specific computational studies modeling the reaction mechanisms for either the synthesis or subsequent reactions of this compound were found.
Applications of 3 Quinolinylmalononitrile As a Synthetic Precursor and Building Block
Role in the Synthesis of Complex Heterocyclic Systems
The presence of both a quinoline (B57606) nucleus and a malononitrile (B47326) moiety makes 3-quinolinylmalononitrile an ideal starting material for the construction of intricate heterocyclic frameworks. The electron-withdrawing nature of the two cyano groups activates the adjacent methylene (B1212753) group, making it a potent nucleophile and a participant in various cyclization and annulation reactions.
Annulation reactions are a cornerstone of synthetic organic chemistry for the construction of cyclic molecules. This compound can participate in [3+2] and other annulation reactions to form fused five-membered and other heterocyclic rings. chim.it The active methylene group can react with a variety of electrophiles, leading to the formation of new ring systems fused to the quinoline core. For instance, it can react with 1,2-dielectrophiles to construct five-membered rings or with 1,3-dielectrophiles to form six-membered rings. These reactions often proceed through a cascade mechanism involving a Michael addition followed by an intramolecular cyclization.
A general scheme for such an annulation is the reaction of this compound with α,β-unsaturated ketones. The initial Michael addition of the malononitrile carbanion to the enone is followed by an intramolecular cyclization and subsequent dehydration or aromatization to yield a fused heterocyclic system. This approach provides a straightforward route to novel polycyclic heteroaromatic compounds.
The quinoline ring system is a key component of many polycyclic aromatic compounds with interesting photophysical and biological properties. This compound serves as a valuable synthon for extending the quinoline core into more complex polycyclic aromatic structures. Through multi-step synthetic sequences that often involve annulation reactions as a key step, it is possible to construct elaborate fused aromatic systems. For example, a Skraup synthesis or a Doebner-von Miller reaction on an amino-functionalized derivative of a molecule prepared from this compound could lead to the formation of additional fused pyridine (B92270) rings.
| Precursor | Reaction Type | Resulting Heterocyclic System |
| This compound | [3+2] Annulation with a 1,2-dielectrophile | Fused five-membered heterocyclic ring |
| This compound | Reaction with an α,β-unsaturated ketone | Fused six-membered carbocyclic or heterocyclic ring |
| This compound | Multi-step synthesis involving cyclization | Quinoline-based polycyclic aromatic compounds |
Development of Functionalized Quinoline Derivatives
The functionalization of the quinoline ring is a significant area of research due to the prevalence of this scaffold in medicinal chemistry and materials science. nih.govrsc.org this compound itself is a functionalized quinoline derivative, and it can be used to generate a wide array of other substituted quinolines. The cyano groups of the malononitrile moiety can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions to form new heterocyclic rings. nih.gov
The quinoline ring itself can also be further functionalized. For instance, electrophilic aromatic substitution reactions can introduce substituents at various positions on the benzene (B151609) portion of the quinoline ring system. The specific position of substitution is directed by the existing substituents and the reaction conditions.
| Reagent/Reaction Condition | Transformation of Malononitrile Group | Resulting Functional Group |
| Acid or Base Hydrolysis | Hydrolysis of cyano groups | Carboxylic acid or Amide |
| Reducing Agent (e.g., LiAlH4) | Reduction of cyano groups | Amine |
| Azides or other 1,3-dipoles | Cycloaddition reaction | Tetrazole or other heterocycles |
Contribution to Advanced Organic Materials Science via Synthetic Pathways
While direct applications of this compound in materials science are not extensively documented, its structural motifs are found in various organic materials. The combination of the electron-rich quinoline system and the electron-withdrawing dicyanovinyl group (a derivative of the malononitrile group) can give rise to molecules with interesting electronic and optical properties, such as intramolecular charge transfer. These properties are highly desirable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The synthetic pathways enabled by this compound can lead to the creation of novel chromophores and fluorophores. The extended π-conjugation in polycyclic aromatic compounds derived from this precursor can result in materials with strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum.
Exploitation in Catalyst and Ligand Development
The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows for its exploration in the development of novel ligands for catalysis. The malononitrile group can be chemically modified to introduce additional donor atoms, creating multidentate ligands that can form stable complexes with a variety of transition metals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
